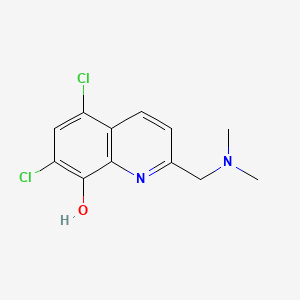

8-Quinolinol, 5,7-dichloro-2-((dimethylamino)methyl)-

Descripción general

Descripción

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de PBT-1033 implica la reacción de 5,7-dicloro-8-hidroxiquinolina con dimetilamina en presencia de una base adecuada . La reacción generalmente ocurre en un solvente orgánico como el dimetilsulfóxido (DMSO) bajo condiciones de temperatura controlada para asegurar un alto rendimiento y pureza .

Métodos de producción industrial: La producción industrial de PBT-1033 sigue una ruta sintética similar pero a mayor escala. El proceso implica el uso de reactores de alta capacidad y medidas estrictas de control de calidad para mantener la consistencia y pureza del producto final . El compuesto se purifica luego mediante técnicas de cristalización o cromatografía para alcanzar los niveles de pureza deseados .

Análisis De Reacciones Químicas

Tipos de reacciones: PBT-1033 se somete a varias reacciones químicas, incluyendo:

Reducción: El compuesto se puede reducir bajo condiciones específicas para producir derivados de hidroquinona.

Reactivos y condiciones comunes:

Oxidación: Se utilizan agentes oxidantes fuertes como el permanganato de potasio o el peróxido de hidrógeno.

Reducción: Se emplean agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.

Sustitución: Se utilizan nucleófilos como aminas o tioles en condiciones básicas.

Principales productos formados:

Oxidación: Derivados de quinona.

Reducción: Derivados de hidroquinona.

Sustitución: Varios derivados de quinolina sustituidos.

Aplicaciones Científicas De Investigación

PBT-1033 tiene una amplia gama de aplicaciones de investigación científica:

Mecanismo De Acción

PBT-1033 ejerce sus efectos al facilitar el transporte de iones cobre y zinc hacia el citoplasma . Esta acción lleva a la desactivación de enzimas clave como la quinasa 3β de la sintasa de glucógeno y la calcineurina, que están involucradas en la patogénesis de las enfermedades neurodegenerativas . Al modular estos objetivos moleculares, PBT-1033 ayuda a reducir la neurotoxicidad y mejorar las funciones cognitivas .

Compuestos similares:

PBT-2: Otro agente neuroprotector con actividad ionófora metálica similar.

Desferrioxamina: Un quelante de hierro con efectos neuroprotectores.

Singularidad de PBT-1033: PBT-1033 destaca por su doble acción como ionóforo de cobre y zinc, lo que le permite modular múltiples objetivos moleculares simultáneamente . Esta propiedad única mejora su potencial terapéutico en comparación con otros compuestos similares que pueden solo dirigirse a un solo ion metálico .

Comparación Con Compuestos Similares

PBT-2: Another neuroprotective agent with similar metal ionophore activity.

Clioquinol: A related compound with metal chelation properties used in the treatment of neurodegenerative diseases.

Desferrioxamine: An iron chelator with neuroprotective effects.

Uniqueness of PBT-1033: PBT-1033 stands out due to its dual action as a copper and zinc ionophore, which allows it to modulate multiple molecular targets simultaneously . This unique property enhances its therapeutic potential compared to other similar compounds that may only target a single metal ion .

Actividad Biológica

8-Quinolinol, 5,7-dichloro-2-((dimethylamino)methyl)-, also known as 5,7-dichloro-2-(dimethylaminomethyl)quinolin-8-ol, is a synthetic compound belonging to the class of chloroquinolines. This compound has garnered attention due to its diverse biological activities, particularly in the fields of oncology and microbiology. This article delves into the molecular mechanisms, biochemical interactions, and pharmacological effects of this compound, supported by various studies and data.

- Molecular Formula : C₁₂H₁₂Cl₂N₂O

- Molecular Weight : 243.09 g/mol

- CAS Number : 648896-67-7

- Structure : The compound features a quinoline moiety with two chlorine substituents and a dimethylaminomethyl group.

The biological activity of 8-Quinolinol, 5,7-dichloro-2-((dimethylamino)methyl)- can be attributed to several mechanisms:

- Telomerase Inhibition : The compound binds to G-quadruplex DNA structures associated with the c-myc oncogene, inhibiting telomerase activity. This mechanism is crucial for cancer cell proliferation as telomerase is often overexpressed in tumors .

- Cytotoxicity in Cancer Cells : In vitro studies have shown that this compound exhibits significant cytotoxic effects on various tumor cell lines including Hep-G2 (hepatocellular carcinoma), BEL-7404 (hepatocellular carcinoma), NCI-H460 (lung cancer), A549 (lung cancer), and T-24 (bladder cancer). For instance, IC50 values for these cell lines ranged from 0.8 nM to 11.88 μM .

- Cell Cycle Arrest : The compound induces G2/M phase arrest in cancer cells, leading to apoptosis. This effect has been linked to mitochondrial dysfunction and increased reactive oxygen species (ROS) production .

Biochemical Interactions

8-Quinolinol interacts with various enzymes and proteins:

- Enzyme Interaction : It influences the activity of several metabolic enzymes, which can alter cellular metabolism and signaling pathways.

- Transport Mechanisms : The compound's transport across cellular membranes is facilitated by specific transporters and binding proteins, affecting its bioavailability and efficacy .

Pharmacological Effects

The pharmacological profile of 8-Quinolinol indicates potential therapeutic applications:

- Antitumor Activity : In vivo studies demonstrated that at specific dosages, the compound effectively inhibits tumor growth in xenograft models. For example, it achieved a tumor inhibition rate (TIR) of 43.7% against HeLa xenografts .

| Study Type | Cell Line | IC50 Value (nM) | TIR (%) |

|---|---|---|---|

| In Vitro | Hep-G2 | 0.8 | - |

| In Vitro | BEL-7404 | 11.88 | - |

| In Vivo | HeLa Xenograft | - | 43.7 |

Case Studies

Several studies have highlighted the efficacy of 8-Quinolinol in different biological contexts:

- Anticancer Studies : Research conducted on cobalt(II) complexes incorporating 5,7-dihalo-8-quinolinol derivatives showed enhanced cytotoxicity compared to traditional chemotherapeutics like cisplatin. For instance, Co7 complex exhibited an IC50 value substantially lower than cisplatin while maintaining lower toxicity towards normal cells .

- Microbial Activity : The compound has demonstrated antimicrobial properties against various pathogens, suggesting its potential use in treating infections alongside its anticancer capabilities .

Propiedades

IUPAC Name |

5,7-dichloro-2-[(dimethylamino)methyl]quinolin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12Cl2N2O/c1-16(2)6-7-3-4-8-9(13)5-10(14)12(17)11(8)15-7/h3-5,17H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZPOQCQXOSEMAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=NC2=C(C=C1)C(=CC(=C2O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701029571 | |

| Record name | 5,7-Dichloro-2-[(dimethylamino)methyl]-8-quinolinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701029571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

747408-78-2, 1123760-88-2 | |

| Record name | 5,7-Dichloro-2-[(dimethylamino)methyl]-8-quinolinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=747408-78-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | PBT2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0747408782 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PBT 2 (anti-Alzheimer agent) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1123760882 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PBT-1033 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05565 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 5,7-Dichloro-2-[(dimethylamino)methyl]-8-quinolinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701029571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PBT-1033 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q7K6GJQ4O4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.